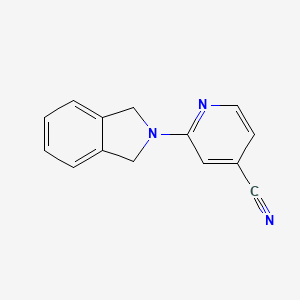![molecular formula C16H18N2 B7559949 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, also known as MMQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MMQ is a member of the quinoxaline family, which is known for its diverse biological activities. MMQ has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood, but it is believed to involve the modulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to bind to the glycine site of the NMDA receptor and enhance its activity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to inhibit the activity of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biochemical and physiological effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to reduce the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is also relatively stable and can be easily synthesized. However, 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has some limitations, including its potential toxicity and limited availability. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline may also have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One direction is to further elucidate the mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, particularly its effects on glutamate and GABA receptors. Another direction is to explore the potential therapeutic applications of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the development of new derivatives of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be synthesized using a variety of methods, including the condensation of 2-methylphenylamine and ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. Other methods include the reaction of 2-methylphenylamine with 1,2-dichlorobenzene, followed by the reduction of the intermediate with lithium aluminum hydride. The yield of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been used as a tool compound to study the role of glutamate receptors in neurodegenerative diseases and to develop new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-6-2-3-7-14(13)12-18-11-10-17-15-8-4-5-9-16(15)18/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMWQZAWNURGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)



![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)

